Cas no 1698670-04-0 (7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-7-phenyl-
- 4,5,6,7-Tetrahydro-7-phenylpyrazolo[1,5-a]pyrimidine
- 1698670-04-0
- 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- EN300-1119197
-
- Inchi: 1S/C12H13N3/c1-2-4-10(5-3-1)11-6-8-13-12-7-9-14-15(11)12/h1-5,7,9,11,13H,6,8H2
- InChI Key: ZUTTZUYGBCYNAH-UHFFFAOYSA-N
- SMILES: C12=CC=NN1C(C1=CC=CC=C1)CCN2
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.8Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 398.2±31.0 °C(Predicted)
- pka: 4.15±0.40(Predicted)
7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119197-0.05g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1119197-1.0g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1119197-5g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1119197-2.5g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1119197-0.5g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1119197-0.25g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1119197-10.0g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1119197-0.1g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1119197-10g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1119197-1g |
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1698670-04-0 | 95% | 1g |
$842.0 | 2023-10-27 |
7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on 7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
Introduction to 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1698670-04-0)
7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, identified by its CAS number 1698670-04-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of a phenyl group at the 7-position introduces additional complexity and reactivity, making this molecule a promising candidate for further exploration.
The structural framework of 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine consists of two fused rings: a pyrazole ring and a pyrimidine ring. This arrangement creates a system with rich electronic properties and potential interactions with biological targets. The phenyl substituent not only influences the electronic distribution within the molecule but also opens up possibilities for diverse chemical modifications. These features make it an attractive scaffold for designing novel compounds with tailored biological activities.
In recent years, there has been a surge in interest regarding heterocyclic compounds in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines have been particularly noted for their role as key intermediates in the synthesis of various bioactive molecules. Researchers have explored these compounds for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The structural motif is known to exhibit inhibitory effects on several enzymes and receptors, making it a valuable starting point for drug development.
One of the most compelling aspects of 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is its versatility in chemical modification. The presence of multiple reactive sites—such as the nitrogen atoms in the pyrazole and pyrimidine rings and the aromatic phenyl group—allows for the introduction of various functional groups. This flexibility enables chemists to design derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Such modifications are crucial for optimizing drug candidates for clinical use.
Recent studies have highlighted the importance of 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a scaffold in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are often implicated in diseases such as cancer. By targeting specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The pyrazolo[1,5-a]pyrimidine core has been shown to interact with ATP-binding pockets of kinases, making it an ideal candidate for designing inhibitors.
Moreover, the phenyl group in 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be further functionalized to enhance binding affinity and selectivity. For instance, introducing electron-withdrawing or electron-donating groups at specific positions on the phenyl ring can modulate the electronic properties of the molecule. This fine-tuning is essential for achieving optimal interactions with biological targets while minimizing off-target effects.
The synthesis of 7-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been reported in several synthetic protocols. One common approach involves condensation reactions between hydrazine derivatives and β-dicarbonyl compounds under controlled conditions. These reactions typically yield high yields of the desired product and can be easily scaled up for industrial applications. Additionally, modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce further complexity into the molecular structure.
In terms of biological activity, 7-phenyl-4H,, 5, 6, 7, H-pyrazolo\[1,, 5, -a\]pyrimidine (CAS No.\(1698670\)-04-\(0\)) has shown promise in preclinical studies as an inhibitor of several target proteins. Notably, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. By inhibiting these kinases, researchers hope to develop therapies that can halt or reverse uncontrolled cell division—a hallmark of cancer.
Another area where CAS No.\(1698670\)-04-\(0\) has been explored is in anti-inflammatory drug development.\( Pyrazolo\[1,, 5\]-a\]\(pyrimidines\) have been reported to exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.\( The phenyl substituent may contribute to these effects by enhancing interactions with specific receptors or enzymes involved in inflammation.\)
The pharmacokinetic profile of CAS No.\(1698670\)-04-\(0\) is also an important consideration in drug development.\( Studies have shown that modifications to the phenyl group can significantly impact solubility,\( permeability,\) and metabolic stability.\( These factors are critical for ensuring that a drug reaches its target site effectively\) and remains active long enough to exert its therapeutic effect.\)
Future research directions may focus on exploring new synthetic routes to CAS No.\(1698670\)-04-\(0\) derivatives with improved pharmacological properties.\( Advances in computational chemistry\) and high-throughput screening techniques may accelerate this process by allowing researchers to predict and test new molecular structures more efficiently.\)
In conclusion, CAS No.\(1698670\)-04-\(0\) represents a promising scaffold for developing novel pharmaceuticals.\( Its unique structural features\) and potential biological activities make it an attractive candidate for further investigation.\( As research continues,\( we can expect more insights into its therapeutic potential\) and applications across various medical fields.\)
1698670-04-0 (7-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 793678-94-1(1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol)
- 2090966-62-2(methyl 4-chloro-6-ethenylpyridine-2-carboxylate)
- 1339447-02-7(6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde)
- 2158533-39-0(3-(5-bromo-1,3-thiazol-2-yl)propan-1-ol)
- 2470436-97-4(5-Methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride)
- 2137998-59-3(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-methylpropanamide)
- 1392214-13-9((3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid)
- 1806811-06-2(Ethyl 4-amino-5-cyano-2-(difluoromethyl)pyridine-3-acetate)
- 2096336-16-0(3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid)
- 261178-18-1(1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde)




